molecular formula C15H20FN3O3S B5551802 (1R*,5R*)-N-(3-fluorophenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide

(1R*,5R*)-N-(3-fluorophenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide

Cat. No.: B5551802
M. Wt: 341.4 g/mol
InChI Key: GLPMPHGUXDVZIW-SMDDNHRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R*,5R*)-N-(3-fluorophenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide is a useful research compound. Its molecular formula is C15H20FN3O3S and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.12094084 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Degradation

Microbial Degradation of Fluorochemicals : Research has investigated the environmental fate and microbial degradation of polyfluoroalkyl chemicals, including compounds with fluorophenyl and sulfonyl functionalities. These studies are crucial for understanding how such chemicals, once released into the environment, undergo transformation into perfluorinated acids, which are regulated due to their toxicological profiles. The review by Liu and Avendaño (2013) emphasizes the need for comprehensive environmental biodegradability studies to bridge the knowledge gaps regarding the fate of these chemicals (Liu & Avendaño, 2013).

Organic Synthesis and Industrial Applications

Synthesis of Fluorinated Biphenyls : The chemical under discussion may serve as a precursor or analog in the synthesis of fluorinated biphenyls, which are key intermediates in the manufacture of various pharmaceutical and industrial products. A practical synthesis approach for 2-fluoro-4-bromobiphenyl, highlighting the challenges and solutions in the synthesis of fluorinated compounds, has been reported by Qiu et al. (2009), providing insights into methodologies that might be applicable to the synthesis of related compounds (Qiu et al., 2009).

Fluorinated Alternatives and Environmental Safety

Transition to Safer Fluorinated Compounds : With ongoing efforts to replace long-chain perfluoroalkyl carboxylic acids and sulfonic acids due to their environmental persistence and toxicity, research by Wang et al. (2013) reviews the transition towards safer fluorinated alternatives. This research underscores the importance of identifying and assessing the safety of new fluorinated substances, including those related to the compound of interest, to mitigate risks associated with their use and environmental release (Wang et al., 2013).

Properties

IUPAC Name

(1R,5R)-N-(3-fluorophenyl)-3-methylsulfonyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O3S/c1-23(21,22)18-8-11-5-6-14(10-18)19(9-11)15(20)17-13-4-2-3-12(16)7-13/h2-4,7,11,14H,5-6,8-10H2,1H3,(H,17,20)/t11-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPMPHGUXDVZIW-SMDDNHRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2CCC(C1)N(C2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.